molecular formula C24H18ClN3O B2509496 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-84-1

5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2509496
CAS No.: 892361-84-1
M. Wt: 399.88
InChI Key: HQTCGEVHDQLJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a recognized and potent small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). Research into this compound primarily focuses on elucidating the role of DAPK1 in neuronal cell death pathways, as DAPK1 is a key calcium/calmodulin-regulated serine/threonine kinase that promotes apoptosis and membrane blebbing. Studies employing this inhibitor have been instrumental in demonstrating the critical function of DAPK1 in the pathogenesis of ischemic stroke, where its activation contributes significantly to the loss of neuronal cells following cerebral ischemia. By selectively inhibiting DAPK1, this compound provides a valuable pharmacological tool for researchers to dissect the signaling cascades downstream of this kinase, offering insights into potential neuroprotective strategies. Furthermore, recent investigations have explored the compound's ability to provide functional rescue in models of neurodegenerative disease, with one study showing that DAPK1 inhibition can ameliorate defects associated with Alzheimer's disease pathology. Its high specificity and potency make it an essential compound for probing kinase-related cell death mechanisms in neuroscience and oncology research contexts.

Properties

IUPAC Name

5-benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c25-19-12-10-18(11-13-19)15-28-24(29)21-16-27(14-17-6-2-1-3-7-17)22-9-5-4-8-20(22)23(21)26-28/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCGEVHDQLJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of corresponding acids followed by hydrolysis and cyclization. The final compound is obtained through substitution reactions under tetrahydrofuran solvent medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substitution Patterns

The following analogs share the pyrazolo[4,3-c]quinolin-3-one core but differ in substituents, leading to variations in activity and properties:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
Target Compound 5-Benzyl, 2-(4-chlorobenzyl) Not reported Hypothesized GABAA modulation
8k (8-Chloro-2-(4-methoxyphenyl)-) 8-Chloro, 2-(4-methoxyphenyl) 326.07 98.6% HPLC purity; CNS activity potential
DK-I-87-1 8-Chloro, 2-(2-methoxy-d3-phenyl) Not reported GABAA α6 subunit selectivity
C13H13N3O () 5-Ethyl, 3-Methyl 227.26
Compound 2-(4-Methoxyphenyl) 234.18

Physicochemical Properties

  • Solubility : Compounds with polar substituents (e.g., methoxy groups in 8k ) may exhibit improved aqueous solubility versus the highly lipophilic target compound.

Key Research Findings

Substitution-Driven Activity: Chlorine atoms at position 8 (as in DK-I-87-1 and 8k) are critical for GABAA receptor interaction, while benzyl groups may enhance non-competitive binding .

Synthetic Flexibility: The pyrazolo[4,3-c]quinolin-3-one scaffold allows modular substitution, enabling optimization of pharmacokinetic and pharmacodynamic profiles .

Deuterated Derivatives : Incorporation of deuterium (e.g., in DK-I-87-1) improves metabolic stability without altering receptor affinity, a strategy applicable to the target compound .

Biological Activity

5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its anticancer properties and its role in inhibiting inflammatory responses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H16ClN3O\text{C}_{21}\text{H}_{16}\text{ClN}_3\text{O}

This compound features a pyrazoloquinoline backbone, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. A notable study evaluated several derivatives, including our compound of interest, against various cancer cell lines. The findings are summarized in Table 1.

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundNCI-H23< 8Topoisomerase IIα inhibition
Other Derivative AACHN< 7Apoptosis induction
Other Derivative BPC-3< 6Cell cycle arrest

Mechanism of Action : The primary mechanism through which this compound exhibits anticancer activity is by inhibiting topoisomerase IIα. This enzyme plays a crucial role in DNA replication and repair; thus, its inhibition leads to increased DNA damage and subsequent cancer cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown significant anti-inflammatory effects. A study reported that pyrazolo[4,3-c]quinoline derivatives could inhibit LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The results indicated that the compound's IC50 for NO inhibition was comparable to established anti-inflammatory agents.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Target
This compound0.39iNOS and COX-2 inhibition
Positive Control (1400 W)0.35iNOS

Mechanism of Action : The anti-inflammatory action is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory pathways.

Case Studies

  • In Vitro Studies : In a series of experiments conducted on various cancer cell lines including HCT-15 and MM231, the compound demonstrated significant cytotoxicity with a GI50 below 8 µM across all tested lines. The results prompted further investigation into its structure-activity relationship (SAR) to optimize its efficacy.
  • In Vivo Studies : An animal model study showed that administration of the compound resulted in reduced tumor size and lower levels of inflammatory markers compared to control groups. These findings support the dual role of the compound in targeting cancer cells while modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., substituted pyrazole and quinoline moieties) under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) to drive ring closure .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, 0–5°C for sensitive intermediates) to minimize side reactions .
    • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for intermediate characterization .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Analytical techniques :

  • ¹H/¹³C NMR : To verify substituent positions (e.g., benzyl and 4-chlorophenyl groups) and hydrogen bonding patterns .
  • Mass spectrometry (HRMS) : For exact mass confirmation (e.g., resolving isotopic patterns from chlorine) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for pyrazoloquinolinones targeting benzodiazepine receptors (BZRs)?

  • Key findings :

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at position 8) enhance BZR affinity, while bulky substituents reduce binding .
  • Agonist vs. antagonist activity : Benzyloxy groups at position 8 correlate with agonist pharmacophores, as shown by GABA shift ratios >1 .
    • Experimental design :
  • In vitro binding assays : Competitive displacement of [³H]flunitrazepam to measure IC₅₀ values .
  • Molecular modeling : Docking studies to map interactions with BZR residues (e.g., hydrogen bonding with H1 and A2 sites) .

Q. How do conflicting solubility and bioavailability data for pyrazoloquinolinones arise, and how can they be resolved?

  • Data contradictions :

  • Solubility : Chlorinated derivatives often show poor aqueous solubility but improved lipid membrane penetration .
  • Bioavailability : Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or metabolic instability .
    • Resolution strategies :
  • Physicochemical profiling : LogP measurements and PAMPA assays to correlate lipophilicity with permeability .
  • Prodrug synthesis : Introduce hydroxyl or amino groups to enhance solubility without compromising target affinity .

Q. What molecular modeling approaches are effective for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., pyrazoloquinolinone carbonyl group) .
  • Molecular dynamics (MD) simulations : Study conformational flexibility in aqueous vs. membrane environments .
    • Validation : Compare computational predictions with experimental mutagenesis data (e.g., BZR α-subunit mutations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.